1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(m-tolyl)propan-1-one
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Overview
Description
1-(2,2-Dioxido-2-thia-5-azabicyclo[221]heptan-5-yl)-3-(m-tolyl)propan-1-one is a complex organic compound featuring a bicyclic structure
Preparation Methods
The synthesis of 1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(m-tolyl)propan-1-one involves several steps. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(m-tolyl)propan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium metaperiodate for oxidation and ethyloxonium fluoroborate for isomerization . Major products formed from these reactions include exo and endo sulfoxides, which can be further manipulated under different conditions .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry and medicinal chemistry. It is used in the synthesis of various bicyclic structures, which are valuable in drug development and other chemical research . Additionally, its unique structure makes it a useful intermediate in the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of 1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(m-tolyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to engage in unique binding interactions, which can influence various biochemical processes. Detailed studies on its molecular targets and pathways are ongoing, contributing to a better understanding of its effects .
Comparison with Similar Compounds
Similar compounds to 1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(m-tolyl)propan-1-one include other 2-azabicyclo[2.2.1]heptane derivatives. These compounds share a similar bicyclic structure but differ in their functional groups and specific chemical properties .
Properties
IUPAC Name |
1-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(3-methylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-11-3-2-4-12(7-11)5-6-15(17)16-9-14-8-13(16)10-20(14,18)19/h2-4,7,13-14H,5-6,8-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKQPPRFVSIALX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)N2CC3CC2CS3(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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